![molecular formula C8H9ClN4O B14513796 N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide CAS No. 62693-31-6](/img/structure/B14513796.png)
N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and hydrazinecarbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular processes, making the compound effective in antimicrobial and anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide
- N’-[(4-Chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(4-Chlorophenyl)methylidene]-2-(3-nitrophenoxy)propanohydrazide
Uniqueness
N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is unique due to its specific hydrazone linkage and the presence of a chlorine atom on the phenyl ring This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazones
Propiedades
Número CAS |
62693-31-6 |
|---|---|
Fórmula molecular |
C8H9ClN4O |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-amino-3-[(4-chlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9ClN4O/c9-7-3-1-6(2-4-7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14) |
Clave InChI |
HWDNCIKSRUPPOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
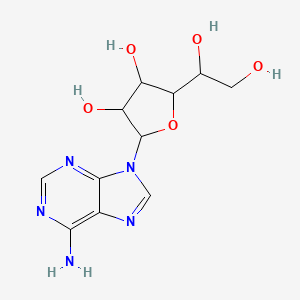
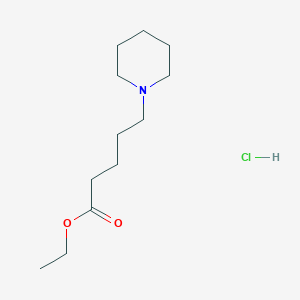

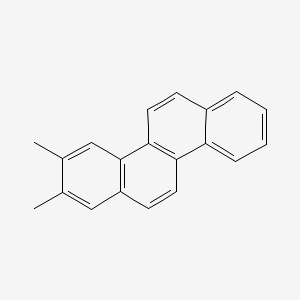

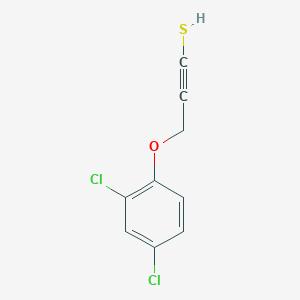
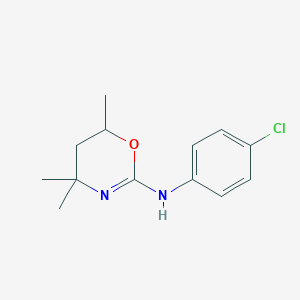
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
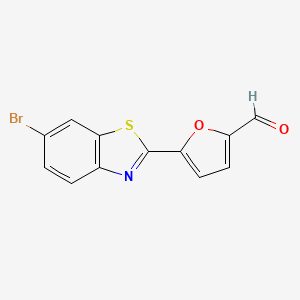
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
